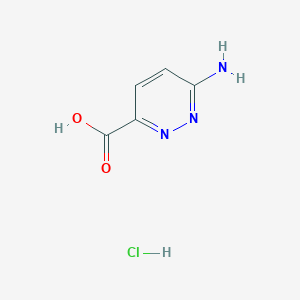

3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-FMAU, también conocido como β-L-2’-fluoro-5-metil-1-β-L-arabinofuranosiluracilo, es un análogo de nucleósido sintético. Es reconocido principalmente por su potente actividad antiviral, particularmente contra el virus de la hepatitis B (VHB). Este compuesto es un inhibidor de la transcriptasa inversa, lo que significa que interfiere con el proceso de replicación de los virus al inhibir la enzima transcriptasa inversa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de L-FMAU generalmente comienza con la 2-desoxi-2-fluoro-D-galactopiranosa. Los pasos clave incluyen la ciclación promovida por yodo y la escisión oxidativa para acceder al andamiaje L-arabinofuranosilo . Otro método implica la peracetilación de la L-arabinosa con anhídrido acético y piridina, seguido de la bromación utilizando bromuro de hidrógeno en ácido acético y anhídrido acético para producir el bromoazúcar . Este bromoazúcar luego se trata con polvo de zinc, sulfato de cobre y acetato de sodio en ácido acético y agua, seguido de separación cromatográfica para producir L-arabinal . El derivado fluorado se obtiene por reacción con Selectfluor en nitrometahano y agua en reflujo .

Métodos de Producción Industrial

La producción industrial de L-FMAU involucra rutas sintéticas similares pero a una escala más grande. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando síntesis sin grupos protectores para simplificar el proceso y reducir los costos .

Análisis De Reacciones Químicas

Tipos de Reacciones

L-FMAU experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula.

Sustitución: La halogenación y otras reacciones de sustitución son comunes en la síntesis de L-FMAU.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como yodo y agentes de escisión oxidativa.

Reducción: Reactivos como el borohidruro de sodio.

Sustitución: Reactivos como el bromuro de hidrógeno y Selectfluor.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados fluorados e intermediarios utilizados en etapas de síntesis adicionales .

Aplicaciones Científicas De Investigación

L-FMAU tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

L-FMAU ejerce sus efectos al inhibir la enzima transcriptasa inversa, que es crucial para la replicación de virus como el virus de la hepatitis B. El compuesto es fosforilado por quinasas celulares a su forma trifosfato, que compite con el sustrato natural, la timidina, inhibiendo así la síntesis de ADN viral . Esta inhibición evita que el virus se replique y se propague dentro del huésped .

Comparación Con Compuestos Similares

L-FMAU se compara con otros análogos de nucleósidos como:

Unicidad

L-FMAU es único debido a su alta potencia contra el virus de la hepatitis B y su capacidad para inhibir la replicación viral sin incorporarse al ADN viral . Esto reduce el riesgo de toxicidad mitocondrial, un problema común con otros análogos de nucleósidos .

Lista de Compuestos Similares

- D-FMAU

- FLT

- Lamivudina

- Adefovir

- Entecavir

L-FMAU destaca por su mecanismo de acción específico y su potencial para su uso en terapias antivirales y anticancerígenas .

Actividad Biológica

3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in antiviral and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a derivative of pyridazine, a heterocyclic compound that has garnered attention in medicinal chemistry. Its structure enables various interactions with biological targets, making it a candidate for therapeutic applications.

Antiviral Activity

One of the most notable biological activities of this compound is its antiviral effect , particularly against the hepatitis B virus (HBV). The mechanism involves inhibition of the reverse transcriptase enzyme, which is crucial for viral replication. The compound is phosphorylated by cellular kinases to its triphosphate form, competing with natural substrates and effectively inhibiting viral DNA synthesis.

Table 1: Antiviral Activity Against HBV

| Compound | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Pyridazinecarboxylic acid, 6-amino- | Reverse transcriptase inhibitor | 0.5 | |

| Adefovir dipivoxil | Nucleotide analog | 0.7 | |

| Lamivudine | NRTI | 1.2 |

Anticancer Activity

Research has also indicated promising anticancer properties of this compound. It has been shown to exhibit antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound's mechanism involves the inhibition of specific kinases such as c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on A549 cells:

- Cell Viability Assay : The compound demonstrated an IC50 value of approximately 1.05 µM .

- Mechanism : It induced apoptosis in a dose-dependent manner and inhibited cell cycle progression at the G0/G1 phase.

- Western Blot Analysis : Confirmed downregulation of c-Met and VEGFR-2 signaling pathways .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| A549 | 1.05 | c-Met/VEGFR-2 inhibition | |

| MCF-7 | 1.05 | Apoptosis induction | |

| HeLa | 1.28 | Cell cycle arrest |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in cell signaling pathways:

- c-Met : A receptor tyrosine kinase implicated in cancer progression; inhibition leads to reduced cell proliferation and increased apoptosis.

- VEGFR-2 : Plays a crucial role in angiogenesis; targeting this receptor can impede tumor growth by restricting blood supply.

Propiedades

IUPAC Name |

6-aminopyridazine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.ClH/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H2,6,8)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFYJJZPPWBDGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.